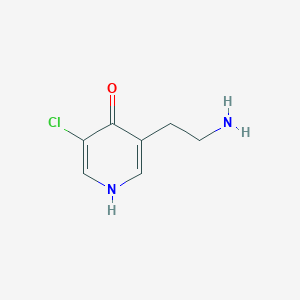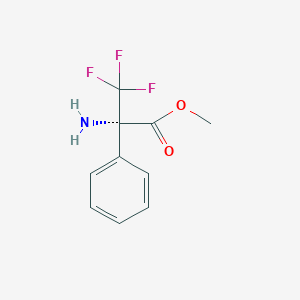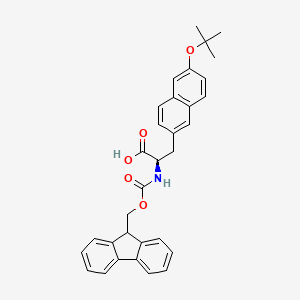
Boc-D-2-Nal(6-OtBu)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-2-Nal(6-OtBu)-OH is a synthetic compound used in various scientific research applications. It is a derivative of amino acids and is often used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a tert-butyl (OtBu) ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-2-Nal(6-OtBu)-OH typically involves the protection of the amino group of D-2-naphthylalanine with a Boc group. This is followed by the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound.
化学反応の分析
Types of Reactions
Boc-D-2-Nal(6-OtBu)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Ester Hydrolysis: Conversion of the tert-butyl ester to a carboxylic acid using acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH): Used for ester hydrolysis.
Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP): Used for coupling reactions.
Major Products Formed
Deprotected Amino Acid: Formed after Boc removal.
Carboxylic Acid: Formed after ester hydrolysis.
Peptides: Formed after coupling reactions.
科学的研究の応用
Boc-D-2-Nal(6-OtBu)-OH is used in various scientific research applications, including:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study the structure and function of proteins and enzymes.
Industrial Applications: In the production of specialized peptides for research and therapeutic use.
作用機序
The mechanism of action of Boc-D-2-Nal(6-OtBu)-OH involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted reactions. The tert-butyl ester group can be hydrolyzed to reveal the carboxylic acid, allowing for further reactions.
類似化合物との比較
Similar Compounds
Boc-D-2-Nal-OH: Lacks the tert-butyl ester group.
Boc-D-2-Nal(6-OH)-OH: Has a hydroxyl group instead of the tert-butyl ester.
Boc-D-2-Nal(6-OMe)-OH: Has a methoxy group instead of the tert-butyl ester.
Uniqueness
Boc-D-2-Nal(6-OtBu)-OH is unique due to the presence of both the Boc protecting group and the tert-butyl ester group, which provide stability and versatility in peptide synthesis.
特性
分子式 |
C32H31NO5 |
|---|---|
分子量 |
509.6 g/mol |
IUPAC名 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[6-[(2-methylpropan-2-yl)oxy]naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C32H31NO5/c1-32(2,3)38-23-15-14-21-16-20(12-13-22(21)18-23)17-29(30(34)35)33-31(36)37-19-28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h4-16,18,28-29H,17,19H2,1-3H3,(H,33,36)(H,34,35)/t29-/m1/s1 |
InChIキー |
UEDQTXPHWMIGHW-GDLZYMKVSA-N |
異性体SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



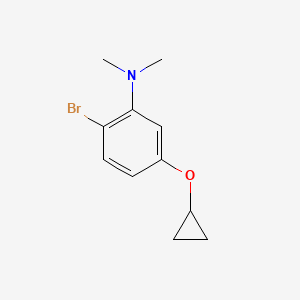

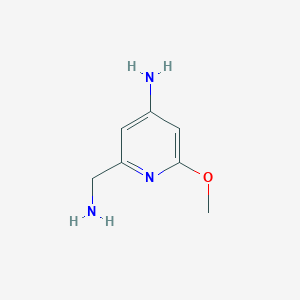

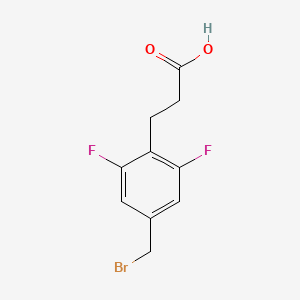


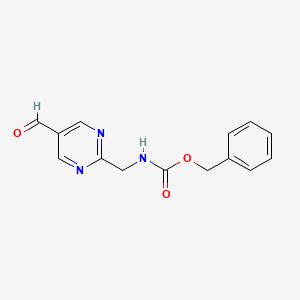

![[(2R)-2-(4-acetamido-2-oxopyrimidin-1-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14851054.png)
